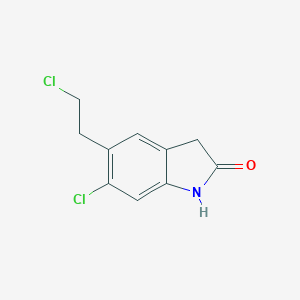

6-Chloro-5-(2-chloroethyl)indolin-2-one

概述

描述

6-Chloro-5-(2-chloroethyl)indolin-2-one is an organic compound with the molecular formula C10H9Cl2NO and a molecular weight of 230.09 g/mol . It is also known by several other names, including 5-chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one and 6-chloro-5-(2-chloroethyl)oxindole . This compound is a useful intermediate in the synthesis of various pharmaceuticals and is primarily used in scientific research .

准备方法

The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves several steps. One common method includes the reaction of 5-chloro-2-nitrobenzyl chloride with ethyl chloroacetate in the presence of a base to form an intermediate, which is then reduced to the corresponding amine. This amine is cyclized to form the indolin-2-one structure . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反应分析

6-Chloro-5-(2-chloroethyl)indolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized to form corresponding oxindole derivatives or reduced to form amine derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

6-Chloro-5-(2-chloroethyl)indolin-2-one is primarily investigated for its role in anticancer drug development . Research indicates that the compound exhibits significant anti-proliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy. Additionally, it has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism. This inhibition suggests implications for drug-drug interactions and necessitates careful consideration in therapeutic contexts .

Neuropharmacology

The compound acts as an antagonist for dopamine D1, D2, and serotonin receptors (5-HT2A, 5-HT1D), while functioning as an agonist for the 5-HT1A receptor. This mechanism of action may contribute to its potential use in treating neurological and psychiatric disorders , including schizophrenia, where it can alleviate both positive and negative symptoms . The biochemical pathways influenced by this compound can impact cell signaling, gene expression, and overall cellular metabolism.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and cyclization reactions allows chemists to create a range of derivatives that can enhance pharmacological profiles.

Biochemical Assays

The compound is utilized in biochemical assays to study biological processes. Its structural characteristics enable it to interact with various biological targets, enhancing its potential as a multi-target therapeutic agent.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of this compound found that it improved behavioral outcomes in animal models of schizophrenia. The results indicated that treatment with this compound led to a reduction in hyperactivity and improved cognitive function, correlating with its receptor antagonism profile.

作用机制

The mechanism of action of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves its interaction with various molecular targets. It is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This mechanism is similar to that of other antidepressant and antipsychotic drugs.

相似化合物的比较

6-Chloro-5-(2-chloroethyl)indolin-2-one is similar to other indolin-2-one derivatives, such as:

5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one: Another name for the same compound.

6-Chloro-5-(2-chloroacetyl)indolin-2-one: A closely related compound with a similar structure but different functional groups.

6-Chloro-5-(2-chloroethyl)oxindole: A similar compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific substitution pattern and its utility as an intermediate in the synthesis of various pharmaceuticals .

生物活性

6-Chloro-5-(2-chloroethyl)indolin-2-one is an indolinone derivative that has attracted significant attention in medicinal chemistry due to its promising biological activities, particularly its anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H9Cl2NO

Molecular Weight: 230.09 g/mol

Structure: The compound features an indole structure with a chloroethyl group and a chlorine atom at position 6, which contributes to its unique reactivity and biological activity .

The primary biological activity of this compound is attributed to its ability to inhibit cancer cell proliferation. It has been shown to exert anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism involves:

- Inhibition of Cytochrome P450 Enzymes: It inhibits specific cytochrome P450 enzymes such as CYP1A2 and CYP2D6, which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions.

- Induction of Apoptosis: Studies indicate that the compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 | 18.42 ± 0.45 | |

| HCT-116 | 12.63 ± 0.55 | |

| A549 (Lung) | 31.68 ± 0.75 | |

| LS174 (Colon) | 25.00 ± 1.00 |

These results indicate that the compound has a notable selectivity index, suggesting it can target cancer cells effectively while exhibiting low toxicity to normal cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity: Some studies have reported moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in infectious disease treatment .

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of indolinone compounds, including this compound:

- Dual Activity Studies: Research has explored compounds with dual-action properties against both cancer and microbial targets. For instance, derivatives containing arylidene motifs have shown promising results in both anticancer and antimicrobial assays .

- Structure-Activity Relationship (SAR): Investigations into the SAR have revealed that modifications at specific positions on the indolinone ring can significantly enhance biological activity. For example, the introduction of different substituents at the nitrogen position has been shown to improve anticancer efficacy against various cell lines .

- Comparative Analysis with Similar Compounds:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 5-(2-Chloroethyl)indolin-2-one | 0.96 | Lacks additional chlorine at position 6 |

| (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one | 0.83 | Contains a pyrrole moiety enhancing biological activity |

| 6-Bromo-5-(2-chloroethyl)indolin-2-one | 0.81 | Similar structure but with bromine instead of chlorine |

The unique combination of chloroethyl and chloro substituents enhances solubility and bioavailability compared to similar compounds, making it a subject of interest in pharmacological research.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-chloro-5-(2-chloroethyl)indolin-2-one, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation of 6-chloroindolin-2-one with 2-chloroacetyl chloride in the presence of AlCl₃, followed by reduction using trimethylsilane in trifluoroacetic acid (TFA) to yield the chloroethyl substituent . For optimization, monitor reaction progress via TLC and adjust solvent systems (e.g., acetonitrile for reflux) to improve yield. Crystallization from acetonitrile produces colorless plates (70% yield) .

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

X-ray diffraction data collected on a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) reveals a triclinic crystal system (space group P1). Challenges include disordered atoms (C6–C5–Cl2 and aromatic C7/C8) resolved via split occupancy refinement (82.6:17.4 ratio). Hydrogen atoms are refined using a mix of independent (NH) and riding models (C–H) .

Q. What spectroscopic methods validate the compound’s purity and structural integrity?

Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 4.3 ppm for CH₂Cl). FTIR identifies carbonyl (C=O) at ~1700 cm⁻¹. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How are computational methods applied to predict molecular properties?

Density functional theory (DFT) calculates molecular electrostatic potential (MEP) to identify electrophilic sites (e.g., carbonyl and chloroethyl groups). Atomic displacement parameters from crystallography validate thermal motion patterns .

Advanced Research Questions

Q. How does disorder in the crystal lattice affect physicochemical property interpretation?

Disordered -CH₂CH₂Cl and aromatic atoms introduce uncertainty in bond lengths (±0.02 Å) and angles (±1°). Use full-matrix least-squares refinement (SHELXL) with restraints to minimize overfitting. Report weighted R values (wR = 0.162) to quantify model accuracy .

Q. What role do hydrogen bonds play in stabilizing the crystal packing?

N–H⋯O hydrogen bonds (2.89 Å, 158°) form inversion dimers with R₂²(8) motifs. These interactions influence solubility and melting behavior (m.p. 218–221°C) .

Q. How can isotopic labeling (e.g., ¹⁴C) be incorporated for pharmacokinetic studies?

Introduce ¹⁴C at the chloroethyl group via Friedel-Crafts acylation with labeled 2-chloroacetyl chloride. Purify using flash chromatography (silica gel, ethyl acetate/hexane) and validate via autoradiography .

Q. What strategies mitigate conflicting data in synthetic yield optimization?

Contradictions in yield (e.g., 70% vs. lower literature values) arise from solvent choice (acetonitrile vs. CS₂) and catalyst purity. Use design of experiments (DoE) to test variables like temperature (80–120°C) and stoichiometry .

Q. How is hyaluronidase inhibition activity evaluated, and what structural features drive efficacy?

Assay inhibition using turbidimetric methods (hyaluronic acid substrate, pH 5.0). The chloroethyl group enhances lipophilicity (logP = 2.1), improving membrane permeability. Compare IC₅₀ values against indomethacin controls .

Q. What computational tools predict metabolic stability and toxicity?

ADMET predictors (e.g., SwissADME) identify cytochrome P450 interactions. The chloroethyl group may form reactive epoxides; test in vitro hepatocyte models for metabolic liability .

属性

IUPAC Name |

6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQXEPZEYIVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442471 | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-55-7 | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。